molecular formula C26H28ClN3OS2 B2783408 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1185124-78-0

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2783408
CAS No.: 1185124-78-0
M. Wt: 498.1
InChI Key: OAROKFKKPQHHBV-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride is a synthetic small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). This compound, referred to in literature as a key derivative in a novel class of APE1 inhibitors, exhibits potent enzymatic inhibition (IC₅₀ in the single-digit micromolar range) and enhances the cytotoxicity of alkylating agents such as methyl methanesulfonate (MMS) and temozolomide in cellular assays . Its structure integrates a benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine scaffold, with an isopropyl substituent and a 3-phenylpropanamide side chain, contributing to its pharmacodynamic and pharmacokinetic stability .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS2.ClH/c1-17(2)29-15-14-19-22(16-29)32-26(28-23(30)13-12-18-8-4-3-5-9-18)24(19)25-27-20-10-6-7-11-21(20)31-25;/h3-11,17H,12-16H2,1-2H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAROKFKKPQHHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, and some are known to inhibit topoisomerase I. Therefore, it’s possible that this compound may also target similar proteins or enzymes.

Mode of Action

Benzothiazole derivatives have been reported to interact with dna and strongly inhibit topoisomerase i. This suggests that the compound might interact with its targets and cause changes that inhibit their function.

Biochemical Pathways

Given the potential inhibition of topoisomerase i, it can be inferred that the compound might affect DNA replication and transcription processes.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in DNA repair and gene expression regulation, making it a target for cancer therapy.

  • Molecular Formula : C25H26ClN3O2S2
  • Molecular Weight : 500.1 g/mol
  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenoxyacetamide; hydrochloride

The compound has been shown to exhibit potent inhibition of APE1 activity. It interacts with the enzyme's active site, preventing its function in DNA repair processes. This inhibition can lead to an accumulation of DNA damage in cancer cells, enhancing the efficacy of chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the compound's structure can significantly affect its biological activity. For instance, the presence of the thiazole moiety is essential for maintaining inhibitory activity against APE1 .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits low micromolar (µM) potency against purified APE1. Specifically:

  • IC50 Values : The IC50 values for various analogs of this compound were determined using high-throughput screening protocols. For instance:
    • Compound 1: IC50 = 32 µM
    • Compound 3 (the focus of this study): IC50 = 2.0 µM
    • Compound 4: IC50 = 2.9 µM

These values indicate that the compound is a potent inhibitor compared to other tested analogs .

CompoundStructureIC50 (µM)
1NA32
3CH(CH₃)₂2.0
4H2.9

In Vivo Studies

Animal model studies have shown that after intraperitoneal administration (30 mg/kg), the compound achieves favorable plasma and brain exposure levels. This suggests potential for effective delivery across the blood-brain barrier, which is crucial for treating central nervous system tumors .

Case Studies and Clinical Relevance

Several studies have explored the potential therapeutic applications of this compound in combination with DNA-damaging agents such as temozolomide (TMZ) and methylmethane sulfonate (MMS). In these studies:

  • The compound was found to potentiate the cytotoxic effects of these agents in glioblastoma cell lines.
  • It led to a significant increase in apurinic sites in cells treated with MMS, indicating enhanced DNA damage .

Scientific Research Applications

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

One of the primary applications of this compound is its role as an inhibitor of APE1, an enzyme crucial for DNA repair mechanisms. APE1 is involved in the base excision repair pathway, which is vital for maintaining genomic stability. Inhibition of APE1 has been linked to enhanced sensitivity to chemotherapy in cancer cells, making this compound a candidate for combination therapies in oncology .

Potential Neuroprotective Effects

Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride may exhibit neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and promoting neuronal survival .

Drug Development

The structural complexity and biological activity of this compound make it a valuable candidate for drug development. Its ability to interact with various biological targets opens avenues for designing new therapeutic agents aimed at treating cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR) Studies

The unique functional groups present in this compound allow for extensive SAR studies to optimize its efficacy and selectivity against specific targets. By modifying different parts of the molecule, researchers can enhance its pharmacological properties while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
Study on APE1 InhibitorsInvestigated various APE1 inhibitors including the compoundDemonstrated increased cytotoxicity in cancer cell lines when combined with standard chemotherapeutics .
Neuroprotective PotentialEvaluated similar compounds for neuroprotective effectsFound that derivatives exhibited reduced apoptosis in neuronal cell cultures under oxidative stress conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its hybrid heterocyclic framework. Key comparisons include:

Compound Core Structure Key Substituents Pharmacological Target
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride Benzo[d]thiazole + tetrahydrothienopyridine 6-isopropyl, 3-phenylpropanamide APE1 inhibitor
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3, ) Triazole + phenylacetyl Ethyl carbamate, α-phenylacetyl Not specified ()
5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-amine (Compound 2, ) Triazole + phenylacetyl Free amine, α-phenylacetyl Not specified ()

Key Observations :

  • The target compound’s benzo[d]thiazole and tetrahydrothienopyridine core distinguishes it from triazole-based analogs in , which lack direct APE1-targeting activity.
  • The 3-phenylpropanamide side chain may enhance binding affinity to APE1 compared to simpler acetamide derivatives (e.g., compound 3 in , which has a basic acetamide group) .
Functional and Pharmacological Comparisons
Parameter Target Compound Analogous APE1 Inhibitors Triazole Derivatives ()
APE1 Inhibition (IC₅₀) Single-digit µM range Variable; some derivatives show 10–20 µM activity Not reported
Cytotoxicity Enhancement Synergistic effect with MMS and temozolomide in HeLa cells Similar enhancement in analogs with bulky hydrophobic groups Not applicable
Pharmacokinetics High plasma and brain exposure in mice (Cmax: 1.2 µM plasma, 0.8 µM brain) Reduced brain penetration in polar derivatives No in vivo data available ()

Mechanistic Insights :

  • The isopropyl group on the tetrahydrothienopyridine ring likely improves metabolic stability compared to non-substituted analogs, as evidenced by sustained plasma exposure in mice .
  • Triazole-based compounds () exhibit distinct reactivity (e.g., nucleophilic substitution with ethyl chloroformate) but lack demonstrated APE1 inhibition, highlighting the specificity of the benzo[d]thiazole scaffold for targeting DNA repair enzymes .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions integrating benzo[d]thiazole and tetrahydrothieno-pyridine precursors. Key steps include:

  • Amide bond formation : Coupling the benzo[d]thiazole moiety with the tetrahydrothieno-pyridine scaffold under reflux in ethanol or DMF .
  • Isopropyl group introduction : Alkylation or substitution reactions under controlled temperature (60–80°C) and inert atmospheres to prevent side reactions .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, chloroform/methanol) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm) and aliphatic protons from the tetrahydrothieno-pyridine ring (δ 1.5–3.0 ppm). ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) to verify molecular formula .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (amide C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole or phenyl groups) impact biological activity or physicochemical properties?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with substituents like fluorine (electron-withdrawing) or methoxy (electron-donating) groups. Assess solubility (logP via shake-flask method) and target binding (e.g., enzyme inhibition assays) .
  • Example : Fluorination at the phenyl group increases metabolic stability but may reduce solubility, requiring formulation optimization .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardization : Use uniform assay conditions (e.g., ATP levels in kinase assays, pH 7.4 buffers).
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets with conserved ATP-binding pockets (e.g., kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .

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